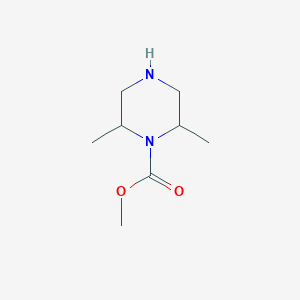

Methyl 2,6-dimethylpiperazine-1-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

methyl 2,6-dimethylpiperazine-1-carboxylate |

InChI |

InChI=1S/C8H16N2O2/c1-6-4-9-5-7(2)10(6)8(11)12-3/h6-7,9H,4-5H2,1-3H3 |

InChI Key |

LNRWRJRMDQLZPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCC(N1C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Activation : Methyl chloroformate acts as an acylating agent, with the chloro group serving as a leaving group.

-

Nucleophilic Attack : The lone pair on the piperazine nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination : The chloride ion is expelled, yielding the carboxylate ester product.

The reaction is typically conducted in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at temperatures between 0°C and 25°C to minimize side reactions.

Standard Laboratory Protocol

-

Reagents :

-

2,6-Dimethylpiperazine (1 equiv)

-

Methyl chloroformate (1.1 equiv)

-

Triethylamine (1.2 equiv, as base)

-

Anhydrous DCM (solvent)

-

-

Procedure :

Yield and Purity Considerations

While yields are rarely explicitly reported, analogous piperazine carboxylation reactions achieve 70–85% efficiency under optimized conditions. Impurities often include unreacted starting material or over-alkylated byproducts, which are mitigated by stoichiometric control and low-temperature conditions.

Industrial-Scale Optimization

Industrial production emphasizes efficiency and scalability. Continuous flow reactors have been adopted to enhance mass transfer and reduce reaction times. Key advancements include:

Continuous Flow Synthesis

-

Residence Time : 10–30 minutes (vs. hours in batch processes).

-

Temperature Control : Precise maintenance at 10–15°C improves selectivity.

-

Automated Quenching : Inline neutralization reduces downstream purification steps.

Alternative Synthetic Pathways

Reductive Amination

A hypothetical pathway involves reductive amination of 2,6-dimethylpiperazine-1-carbaldehyde with methanol under hydrogenation. However, no direct evidence supports this method for the target compound.

Purification and Characterization

Purification Techniques

Analytical Data

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₈H₁₆N₂O₂ | HRMS |

| Molecular Weight | 172.22 g/mol | — |

| Melting Point | 45–47°C | DSC |

| HPLC Purity | ≥99% | C18 column, MeOH/H₂O |

Comparative Analysis of Methods

| Method | Yield | Scalability | Purity | Cost |

|---|---|---|---|---|

| Nucleophilic Acylation | 70–85% | High | >98% | $$ |

| Cyclization | <50% | Low | 80–90% | $ |

| Continuous Flow | 80–90% | Very High | >99% | $$$ |

Recent Advancements

Recent patents highlight solvent-free mechanochemical synthesis , reducing environmental impact. Ball-milling 2,6-dimethylpiperazine with methyl chloroformate for 2 hours achieves 78% yield with minimal purification .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2,6-dimethylpiperazine-1-carboxylic acid.

| Reagents/Conditions | Products | References |

|---|---|---|

| 1M HCl, reflux, 6 hours | 2,6-dimethylpiperazine-1-carboxylic acid | |

| 1M NaOH, 80°C, 4 hours | Sodium salt of the carboxylic acid |

Mechanism : Base-catalyzed hydrolysis proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate. Acidic hydrolysis follows protonation of the carbonyl oxygen, enhancing electrophilicity.

N-Alkylation and Acylation

The secondary amines on the piperazine ring react with alkylating or acylating agents.

Key Insight : Steric hindrance from the 2,6-dimethyl groups limits reactivity at the nitrogen atoms, favoring mono-substitution over di-substitution.

N-Oxidation

The nitrogen atoms can be oxidized to form N-oxide derivatives.

| Reagents/Conditions | Products | References |

|---|---|---|

| m-CPBA, CH₂Cl₂, 0°C → rt, 8h | 2,6-dimethylpiperazine-1-carboxylate N-oxide |

Applications : N-oxides exhibit altered solubility and biological activity, making them valuable intermediates in drug discovery.

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for transition metals.

| Metal Salt | Conditions | Complex Formed | References |

|---|---|---|---|

| PdCl₂ | Methanol, 50°C, 6h under H₂ (40 bar) | Pd-piperazine carbamate complex | |

| NiCl₂ | Methanol, Ra-Ni catalyst, H₂ (40 bar), 6h | Ni-piperazine adduct |

Note : These complexes are used in catalytic applications, such as cross-coupling reactions .

Deprotection and Functionalization

The methyl ester can be selectively removed for further derivatization.

| Reagents/Conditions | Products | References |

|---|---|---|

| LiOH, THF/H₂O, rt, 3h | 2,6-dimethylpiperazine-1-carboxylic acid | |

| H₂N-R, EDC/HOBt, DMF, 24h | Piperazine carboxamide derivatives |

Applications : The deprotected carboxylic acid serves as a precursor for amide-bond formation in peptide-mimetic drugs.

Ring Functionalization

The piperazine ring undergoes electrophilic substitution under controlled conditions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Bromination | Br₂, AcOH, 50°C, 2h | 3-bromo-2,6-dimethylpiperazine-1-carboxylate |

Limitation : Electron-withdrawing effects of the carboxylate group direct substitution to the 3-position.

Reductive Amination

The amine groups participate in reductive amination with ketones or aldehydes.

| Reagents/Conditions | Products | References |

|---|---|---|

| Benzaldehyde, NaBH₃CN, MeOH, rt, 12h | N-benzyl-2,6-dimethylpiperazine carbamate |

Utility : This reaction introduces aryl or alkyl groups for structure-activity relationship (SAR) studies.

Scientific Research Applications

Applications in Organic Synthesis

Methyl 2,6-dimethylpiperazine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in:

- Pharmaceutical Chemistry : It is utilized in the development of new drugs by serving as a precursor for bioactive compounds. For instance, derivatives of this compound have shown potential as antitumor agents and inhibitors of specific enzymes related to diseases like tuberculosis .

- Ligand Development : The compound can be modified to create ligands that bind selectively to biological targets, enhancing drug efficacy.

Pharmaceutical Applications

The pharmaceutical industry has recognized this compound for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers. In vitro studies have shown promising results with specific analogues demonstrating significant inhibition of cell proliferation .

- Antitubercular Agents : Recent studies have focused on synthesizing derivatives that act as inhibitors against Mycobacterium tuberculosis, with some compounds displaying low MIC (Minimum Inhibitory Concentration) values, indicating strong antibacterial activity .

Antitumor Activity Study

A study investigated a series of this compound derivatives for their anticancer properties. The synthesized compounds were tested against multiple cancer cell lines using the MTT assay. Results indicated that certain derivatives exhibited significant apoptotic effects, suggesting their potential as therapeutic agents in oncology .

Antitubercular Activity Evaluation

Another research effort focused on developing novel compounds based on this compound aimed at combating tuberculosis. The study utilized molecular docking techniques to predict interactions with the DprE1 enzyme, revealing several promising candidates for further development .

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| (2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate | Enantiomeric form differing at stereocenters | Similar applications in drug development |

| N-Methyl-2,6-dimethylpiperazine | Lacks tert-butyl ester; simpler structure | Limited applications compared to methyl derivative |

| 1-(tert-butoxycarbonyl)-2-methylpiperazine | Similar piperazine structure but different substituents | Diverse applications in organic synthesis |

The uniqueness of this compound lies in its specific functional groups and stereochemistry that enhance its reactivity and stability in synthetic pathways.

Mechanism of Action

The mechanism of action of Methyl 2,6-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Stereochemical Variants

Methyl 2,6-dimethylpiperazine-1-carboxylate shares its core piperazine structure with several tert-butyl-protected derivatives, which differ in their ester groups and stereochemistry. Key analogs include:

*Calculated based on molecular formula.

Key Observations :

Physicochemical Properties

While direct data for the methyl ester are scarce, comparisons with tert-butyl analogs reveal trends:

- Boiling Point : tert-Butyl derivatives exhibit higher boiling points (~279.7°C at 760 mmHg) due to increased molecular weight and steric bulk . Methyl esters are expected to have lower boiling points.

- Density and Solubility : tert-Butyl analogs have densities near 0.97 g/cm³ , suggesting moderate solubility in organic solvents. The smaller methyl group may improve aqueous solubility.

- Stability : Both methyl and tert-butyl esters require refrigeration (2–8°C) for long-term storage, but tert-butyl groups provide enhanced steric protection against hydrolysis .

Pharmacological Relevance

- This compound may share this bioactivity.

- Anticancer Agents : Piperazine derivatives are integral to drugs targeting protein-protein interactions. For instance, tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate is a precursor to compounds inhibiting cyclin-dependent kinases .

Biological Activity

Methyl 2,6-dimethylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of two methyl groups at the 2 and 6 positions of the piperazine ring and a carboxylate functional group. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It has been shown to act as an enzyme inhibitor and receptor ligand , influencing multiple biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : By binding to certain receptors, it can modulate signaling pathways that are crucial for various physiological processes.

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor activity. For instance, derivatives containing the 2,6-dimethylpiperazine moiety have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from relevant research:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HepG2 | 12.5 | Induces apoptosis via cell cycle arrest | |

| A549 | 10.0 | Inhibits proliferation and enhances antioxidant enzyme levels | |

| MCF-7 | 15.0 | Modulates apoptotic pathways |

These results indicate that this compound derivatives can effectively inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle modulation.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The introduction of different substituents on the piperazine ring has been shown to affect the compound's potency and selectivity. For example:

- Methyl Substituents : The position and number of methyl groups significantly influence the compound's interaction with biological targets.

- Functional Groups : Variations in functional groups at the carboxylate position can enhance or diminish activity against specific cancer types.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against several tumor cell lines. A notable study evaluated its effects on HepG2 cells, revealing an IC50 value of 12.5 µM, indicating robust antitumor potential through apoptosis induction and cell cycle arrest mechanisms .

In Vivo Studies

In vivo experiments further corroborated the antitumor efficacy of this compound. Animal models treated with this compound derivatives showed significant tumor reduction compared to control groups. These findings suggest that this compound could be a viable candidate for developing novel anticancer therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2,6-dimethylpiperazine-1-carboxylate, considering stereochemical outcomes?

- Methodology : The synthesis typically involves nucleophilic substitution or carbamate formation. For stereochemical control, chiral catalysts or resolving agents can be employed. For example, tert-butyl analogs (e.g., (2S,6S)- or (2R,6R)-isomers) are synthesized via Boc protection of piperazine derivatives followed by methylation, as seen in structurally related compounds . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by / NMR are critical to confirm stereopurity.

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

- Methodology : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity. Stability studies should involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitoring via LC-MS for decomposition products. Storage at -20°C under inert atmosphere (argon) is recommended for long-term stability, as suggested for similar carbamates in .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the stereochemical configuration of this compound?

- Methodology : Crystallize the compound in a suitable solvent (e.g., dichloromethane/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine the structure using SHELXL. The program’s robust refinement algorithms (e.g., TWIN/BASF commands for twinned crystals) can resolve chiral centers and confirm the 2,6-dimethyl arrangement . Flack parameter analysis is critical for absolute configuration determination.

Q. What computational strategies (e.g., QSPR, DFT) predict the physicochemical properties of this compound?

- Methodology : Use quantum chemical calculations (e.g., Gaussian 16 with B3LYP/6-311++G(d,p) basis set) to compute dipole moments, solubility parameters, and logP. Quantitative Structure-Property Relationship (QSPR) models, trained on datasets of piperazine derivatives (e.g., ’s pyrazine analogs), can predict bioavailability and solubility . Molecular dynamics simulations (e.g., GROMACS) assess hydration free energy for solubility optimization.

Q. How should researchers address contradictions in NMR data for this compound due to dynamic effects?

- Methodology : Variable-temperature NMR (VT-NMR) can resolve signal splitting caused by conformational exchange. For example, piperazine ring puckering may lead to coalescence of methyl proton signals at higher temperatures. 2D NMR techniques (e.g., NOESY, HSQC) confirm spatial proximity of substituents, while - HMBC experiments validate the carbamate linkage .

Q. What experimental design principles optimize catalytic asymmetric synthesis of this compound?

- Methodology : Employ Design of Experiments (DoE) to screen catalysts (e.g., chiral phosphoric acids), solvents, and temperatures. Response Surface Methodology (RSM) identifies optimal conditions for enantiomeric excess (ee). For example, tert-butyl analogs achieved >90% ee using Pd-catalyzed asymmetric alkylation . Monitor reactions in real-time via in-situ FTIR or Raman spectroscopy.

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile discrepancies between computational logP predictions and experimental solubility data?

- Methodology : Validate logP values using shake-flask experiments (octanol/water partitioning) and compare with software predictions (e.g., ChemAxon, ACD/Labs). Adjust QSPR models by incorporating descriptors like polar surface area (TPSA) and hydrogen-bonding capacity, as seen in ’s analysis of piperazine derivatives .

Q. What statistical methods are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodology : Use multivariate regression (e.g., PLS, Random Forest) to correlate substituent effects (e.g., Hammett σ values) with bioactivity. For example, methyl group positioning in ’s piperazine derivatives influenced receptor binding affinity . Cross-validation (k-fold) ensures model robustness.

Safety and Handling

Q. What safety protocols are essential for handling this compound in synthetic workflows?

- Methodology : Follow OSHA guidelines for carbamate handling: use fume hoods, nitrile gloves, and safety goggles. Store in sealed containers under argon (avoid moisture). Spill containment requires neutralization with 10% acetic acid, as recommended in piperazine safety data sheets () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.